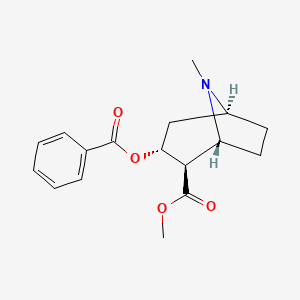

(R)-Allococaine

Description

Structure

3D Structure

Properties

CAS No. |

21030-42-2 |

|---|---|

Molecular Formula |

C17H21NO4 |

Molecular Weight |

303.35 g/mol |

IUPAC Name |

methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15+/m0/s1 |

InChI Key |

ZPUCINDJVBIVPJ-GBJTYRQASA-N |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |

Origin of Product |

United States |

Stereochemical Characterization and Structural Analysis

(R)-Allococaine is a diastereomer of cocaine, meaning it shares the same molecular formula and connectivity but differs in the spatial arrangement of its atoms. scielo.org.za This stereochemical variation is a critical determinant of its chemical and physical properties.

Definitive Stereochemical Assignment of this compound

The IUPAC name for this compound is methyl (1R,2R,3R,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate. vulcanchem.comwikipedia.org This nomenclature precisely defines the stereochemistry at each chiral center.

Configuration at Chiral Centers (C1, C2, C3, C5):

| Chiral Center | Configuration |

| C1 | R |

| C2 | R |

| C3 | R |

| C5 | S |

This specific arrangement of chiral centers distinguishes this compound from its other stereoisomers, such as cocaine, pseudococaine (B1200434), and allopseudococaine. scielo.org.za

Relative Configuration of Substituents on the Tropane (B1204802) Skeleton

The relative orientation of the substituents on the tropane ring is a consequence of the defined absolute configurations at the chiral centers. In this compound, the methoxycarbonyl group at C2 and the benzoyloxy group at C3 are both in the exo position relative to the tropane ring. This is in contrast to cocaine, where the C2 substituent is exo and the C3 substituent is endo.

Spectroscopic Methods for Stereoisomer Confirmation

The unambiguous determination of the stereochemistry of cocaine isomers, including allococaine, has been achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been instrumental in confirming the configurations and conformations of all four cocaine diastereomers. researchgate.netsciencemadness.org The chemical shifts and coupling constants observed in the NMR spectra provide detailed information about the spatial relationships between atoms.

Key diagnostic features in the ¹H NMR spectrum that allow for the differentiation of the isomers include the chemical shift and multiplicity of the proton at C-3. sciencemadness.orgmdma.ch The coupling constants between the protons on C-2, C-3, and C-4 are particularly informative for determining the relative stereochemistry. sciencemadness.org For instance, long-range "W-type" coupling observed between the protons at C-2 and C-4 can confirm their relative orientations. sciencemadness.org

Conformational Analysis of the Tropane Ring System

The tropane ring, a bicyclic system, can theoretically exist in several conformations, primarily chair and boat forms for the six-membered piperidine (B6355638) ring. scielo.org.zaresearchgate.net

Theoretical and experimental studies, including X-ray crystallography and NMR spectroscopy, have consistently shown that the chair conformation of the piperidine ring is the preferred and more stable conformation for all cocaine isomers, including allococaine. scielo.org.zaresearchgate.netresearchgate.net In this chair conformation, the N-methyl group predominantly occupies an equatorial position to minimize steric hindrance. scielo.org.zaresearchgate.net While the chair form is dominant, the possibility of a minor population of the boat conformer or a twist-boat conformation has been considered in some theoretical analyses. nobelprize.org

Synthetic Methodologies and Stereocontrol

Historical Challenges in Stereoselective Cocaine Isomer Synthesis

The journey to synthesize specific cocaine isomers has been fraught with difficulties, primarily centered on achieving stereocontrol. Cocaine has a total of eight possible stereoisomers, and early synthetic efforts often resulted in mixtures of these isomers, which were difficult and tedious to separate. nih.gov

The first total synthesis of cocaine by Richard Willstätter in the early 20th century was a landmark achievement but lacked effective stereocontrol, producing mixtures of isomers. nih.gov A primary obstacle in synthesizing cocaine and its analogues is the stereoselective introduction of substituents onto the tropane (B1204802) framework, particularly at the C-2 and C-3 positions. researchgate.net For the naturally occurring (-)-cocaine, this requires a cis relationship between the C-2 carbomethoxy group and the C-3 benzoate (B1203000) group, with the C-2 substituent occupying a thermodynamically unfavorable axial position. researchgate.net

The elucidation of the three-dimensional structures of the tropane alkaloids in the 1950s by chemists like Findlay and Fodor was a critical turning point, providing the foundational knowledge needed to devise more controlled synthetic strategies. researchgate.net

Development of Stereospecific and Stereoselective Synthetic Routes

Following the establishment of the absolute stereochemistry of the cocaine isomers, the focus of synthetic chemistry shifted toward developing methods that could precisely control the formation of specific stereoisomers. nih.gov A key advancement was the discovery that the stereochemical outcome of the reduction of 2-carbomethoxytropinone could be directed by the choice of reaction conditions.

A significant breakthrough for the synthesis of the allo diastereomers was the use of catalytic hydrogenation. The catalytic hydrogenation of racemic 2-carbomethoxy-tropinone in an acetic acid solvent was found to stereospecifically yield racemic alloecgonine methyl ester, the direct precursor to (±)-allococaine. mdma.chscribd.com This provided a reliable route to the allo-configured tropane skeleton.

In parallel, broader advances in synthetic methodology provided new tools for tackling the tropane system.

| Methodology | Description | Significance |

|---|---|---|

| Nitrone Cycloaddition | Developed by Tufariello, this method involves the cycloaddition of a nitrone with an alkene to construct the tropane ring system. nih.gov | Provided a new, stereospecific pathway to (±)-cocaine, demonstrating the power of modern cycloaddition reactions for complex alkaloid synthesis. nih.gov |

| Enantioselective Catalysis | Recent approaches utilize one-pot, three-component tandem reactions (e.g., aza-Michael/Wittig) with chiral catalysts to set the stereochemistry early in the synthesis. nih.gov | Allows for the direct synthesis of enantiomerically enriched products, reducing the need for classical resolution. |

| Ring-Closing Metathesis | Employed by Cheng et al., this powerful reaction, catalyzed by a Grubbs catalyst, is used to form the bicyclic tropane core. nih.gov | Enables efficient construction of the key ring system with high yields. nih.gov |

| Classical Resolution | Involves separating a racemic mixture into its constituent enantiomers by reacting it with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. researchgate.net | A practical and established method to obtain optically pure enantiomers, such as resolving (±)-2-carbomethoxytropinone to synthesize (+)-cocaine. researchgate.net |

These developments showcase a clear progression from syntheses that yielded complex isomer mixtures to highly controlled, stereoselective, and enantioselective routes that allow for the targeted preparation of a single desired isomer. The synthesis of (R)-Allococaine would typically be achieved by applying these principles, likely through the resolution of racemic alloecgonine methyl ester followed by benzoylation. mdma.ch

Improved Synthetic Approaches for (±)-Allococaine

The preparation of (±)-allococaine has seen significant improvements, moving from an incidental byproduct to a specifically targeted compound. The configurations of (±)-allococaine and (±)-allopseudococaine were definitively established through NMR spectroscopy, which provided an unambiguous structural confirmation. researchgate.net

The most direct and improved synthesis of (±)-allococaine hinges on the stereoselective reduction of (±)-2-carbomethoxytropinone.

Key Synthetic Transformation for (±)-Allococaine

| Starting Material | Reagent/Condition | Product | Significance |

|---|---|---|---|

| (±)-2-Carbomethoxytropinone | Catalytic Hydrogenation (e.g., H₂, PtO₂) in acetic acid | (±)-Alloecgonine methyl ester | This reaction stereoselectively produces the allo-isomer, which has the C2-carbomethoxy and C3-hydroxyl groups in a trans relationship. mdma.chscribd.com |

This catalytic hydrogenation method provides reliable access to the racemic alloecgonine methyl ester. mdma.chscribd.com The availability of racemic allococaine and its precursors, in turn, simplifies the preparation of the individual optically active isomers, such as this compound, by reducing the problem to a standard chemical resolution of the racemate or a suitable intermediate. mdma.ch

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Isomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to explore the rich stereochemistry of cocaine and its related isomers, including (R)-Allococaine. scielo.org.zaresearchgate.net These studies are crucial for understanding the fundamental energetic properties that dictate the stability and behavior of these compounds. The cocaine molecule has four chiral centers, leading to eight possible stable stereoisomers: (R)- and (S)-cocaine, (R)- and (S)-pseudococaine, (R)- and (S)-allococaine, and (R)- and (S)-allopseudococaine. scielo.org.za

The relative stability of different stereoisomers can be quantified by calculating their Gibbs free energy (ΔG). scielo.brscielo.br Theoretical studies using DFT methods, such as B3LYP with the 6-311++g(d,p) basis set, have determined the relative stabilities of the eight cocaine isomers in the gas phase. scielo.org.zaresearchgate.net

Research indicates that the S-isomers are generally more stable than their corresponding R-enantiomers. scielo.org.za For the allococaine pair, (S)-Allococaine is more stable than this compound by a narrow margin of 0.3 kcal/mol. scielo.org.zaresearchgate.net The most stable of all eight isomers was found to be (S)-pseudococaine, while the least stable was (R)-allopseudococaine. scielo.org.za The relative thermodynamic stability of the isomers is linked to steric factors, where isomers with the methoxycarbonyl and benzoyloxy groups in opposing positions, such as in pseudococaine (B1200434) and allococaine, tend to be more stable. researchgate.net

Table 1: Relative Gibbs Free Energy (ΔG) of Cocaine Isomers in Gas Phase This table displays the calculated relative Gibbs free energy for the eight stereoisomers of cocaine, with the most stable isomer, (S)-Pseudococaine, as the reference point (ΔG = 0.00 kcal/mol). The data is based on DFT B3LYP/6-311++g(d,p) calculations. scielo.org.zaresearchgate.net

| Isomer | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| (S)-Pseudococaine | 0.00 |

| (R)-Pseudococaine | 1.73 |

| (S)-Allococaine | 2.11 |

| This compound | 2.41 |

| (S)-Cocaine | 2.30 |

| (R)-Cocaine | 3.00 |

| (S)-Allopseudococaine | 5.26 |

| (R)-Allopseudococaine | 13.69 |

Data sourced from Ben Amara et al. (2021). scielo.org.za

The surrounding environment can influence the conformational stability of molecules. nih.govdtic.mil The impact of solvents on the stability of cocaine isomers has been investigated using implicit continuum solvation models, which simulate the effects of solvents like chloroform, dimethyl sulfoxide (B87167) (DMSO), and water. scielo.org.zaresearchgate.net

These computational studies show that the presence of a solvent has a relatively small effect on the stability sequence of the cocaine isomers, with (S)-pseudococaine remaining the most stable isomer in all tested solvents. scielo.org.zaresearchgate.net However, the energy gaps between isomers can be slightly altered. For this compound, calculations indicate that it is destabilized when moved from the gas phase into solvents like chloroform, DMSO, or water. scielo.org.za This is in contrast to other isomers, such as (R)-cocaine and (R)-pseudococaine, which are stabilized by the solvent environment. scielo.org.za The preferential conformation of the tropane (B1204802) nucleus's piperidine (B6355638) ring is consistently found to be the chair form across all isomers and in solution. researchgate.net

Table 2: Effect of Solvents on Relative Gibbs Free Energy (ΔG) of this compound This table illustrates the change in relative Gibbs free energy for this compound in different solvent environments compared to the most stable isomer, (S)-Pseudococaine.

| Solvent | Dielectric Constant (ε) | This compound Relative ΔG (kcal/mol) |

| Gas Phase | 1.0 | 2.41 |

| Chloroform | 4.8 | 2.44 |

| DMSO | 46.7 | 2.46 |

| Water | 78.4 | 2.47 |

Data derived from findings in Ben Amara et al. (2021). scielo.org.za

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is instrumental in structure-based drug design for predicting binding modes and affinities. mdpi.comnih.gov While specific docking studies focused solely on this compound are not extensively detailed in the reviewed literature, the principles of this methodology are well-established and applied to its class of compounds, which are known to interact with monoamine transporters. msdmanuals.com

Molecular docking algorithms explore numerous possible conformations of a ligand within the binding site of a receptor. mdpi.com These poses are then scored based on functions that estimate the binding affinity or free energy of the ligand-receptor complex. nih.gov The result is a prediction of the most likely binding orientation and a quantitative estimate of binding strength. mdpi.comunram.ac.id For a compound like this compound, docking simulations would aim to place it within the binding pocket of a target protein, such as the dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) transporters. The predicted binding affinity would provide a hypothesis about how tightly it binds compared to other isomers or known inhibitors.

Beyond predicting the binding pose, docking simulations provide detailed insight into the specific intermolecular interactions that stabilize the complex. nih.govmdpi.com These interactions are fundamental to molecular recognition and can include:

Hydrogen Bonds: Crucial for specificity and affinity.

Ionic Interactions: Strong attractions between charged groups, such as the protonated amine in this compound and acidic residues in a receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Analyzing these interaction patterns helps explain why a ligand binds to a specific target and with a particular affinity. mdpi.com For example, molecular dynamics (MD) simulations on related systems have shown that enantiomers can form distinct sets of interactions within the same receptor binding site, leading to different biological activities. nih.gov

The insights gained from molecular docking and interaction analysis are foundational to structure-based ligand design (SBLD). nih.govneurips.cc By understanding how a molecule like this compound fits into a receptor and which chemical groups are critical for binding, medicinal chemists can rationally design new compounds. nih.gov The goals of such design efforts could include:

Improving Affinity and Selectivity: Modifying the ligand's structure to create more favorable interactions with the desired target over other receptors.

Altering Pharmacokinetic Properties: Making systematic chemical changes to improve absorption, distribution, metabolism, and excretion profiles.

Exploring Structure-Activity Relationships (SAR): Systematically studying how changes to the molecular structure affect its binding and activity, guided by the computational models. mdpi.com

This iterative process of computational modeling, chemical synthesis, and biological testing accelerates the discovery of novel compounds with potentially improved therapeutic profiles. nih.gov

Molecular Pharmacology and Structure Activity Relationships

Interaction with Monoamine Transporters

The primary mechanism of action for cocaine and its analogs is the inhibition of monoamine transporters. However, the potency and selectivity of this inhibition vary considerably among the different stereoisomers.

Binding affinity studies are crucial for quantifying the interaction between a compound and its target receptor. For the dopamine (B1211576) transporter, radioligand binding assays using substances like [3H]WIN 35,428 are commonly employed. These studies have demonstrated that (R)-Allococaine has a significantly lower affinity for the dopamine transporter compared to its naturally occurring counterpart, (-)-cocaine.

In one key study, the potency of various cocaine stereoisomers to inhibit the binding of [3H]WIN 35,428 to rat striatal membranes, which are rich in dopamine transporters, was determined. The results, expressed as IC50 values (the concentration of the isomer required to inhibit 50% of the radioligand binding), clearly illustrate the stereochemical sensitivity of the dopamine transporter.

A comparative analysis of the binding affinities of cocaine stereoisomers for the dopamine transporter reveals a strict structural requirement for high-potency inhibition. The naturally occurring (-)-cocaine, also referred to as R-cocaine in some literature based on the configuration of its chiral centers, exhibits the highest affinity.

| Compound | IC50 (nM) for [3H]WIN 35,428 Binding |

| (R)-Cocaine | 102 |

| This compound | 6160 |

| (R)-Pseudococaine | 15800 |

| (R)-Allopseudococaine | 28500 |

As the data indicates, this compound is approximately 60 times less potent than (R)-Cocaine at the dopamine transporter. The other stereoisomers, (R)-Pseudococaine and (R)-Allopseudococaine, show even weaker binding affinities. While comprehensive binding data for this compound at the serotonin (B10506) and norepinephrine (B1679862) transporters is less readily available in public literature, it is understood that its altered stereochemistry leads to differential binding affinities at these sites as well. Structure-activity relationship studies have shown that modifications to the substituents at the C-2 and C-3 positions of the tropane (B1204802) ring produce varied changes in binding potency at DAT, SERT, and NET, indicating unique structural requirements for each transporter. nih.gov

Stereochemical Determinants of Pharmacological Activity

The profound differences in the binding affinities among cocaine stereoisomers underscore the critical role of stereochemistry in their pharmacological activity. The specific spatial arrangement of the functional groups on the tropane ring dictates how effectively the molecule can fit into the binding pocket of the monoamine transporters.

Cocaine has four chiral centers, leading to the possibility of sixteen stereoisomers; however, due to steric constraints within the tropane ring, only eight are practically achievable. The key structural features that determine binding affinity are the configurations of the carbomethoxy group at the C-2 position and the benzoyloxy group at the C-3 position.

In the case of the potent, naturally occurring (-)-cocaine, the carbomethoxy group is in the equatorial (β) position, and the benzoyloxy group is in the axial (α) position. For this compound, both the carbomethoxy and benzoyloxy groups are in the equatorial (β) position. This difference in the spatial orientation of the benzoyloxy group is a primary reason for the significantly reduced affinity of this compound for the dopamine transporter.

The structure-activity relationships for the cocaine binding site at the dopamine transporter are well-defined. High-affinity binding requires:

The levorotatory stereoisomer. nih.gov

The presence of the benzene (B151609) ring at the C-3 position. nih.gov

The carbomethoxy group at the C-2 position in the beta (equatorial) conformation. nih.gov

Epimerization at either the C-2 or C-3 position leads to a substantial decrease in binding potency. The reduced affinity of this compound, which has a different configuration at C-3 compared to (-)-cocaine, highlights the precise conformational requirements of the binding site on the dopamine transporter. The transporter's binding pocket is exquisitely shaped to accommodate the specific stereochemistry of (-)-cocaine, and any deviation from this optimal arrangement, as seen in this compound and other isomers, results in a weaker interaction and consequently, reduced pharmacological activity.

In Vitro and Animal Model Metabolism Studies

Metabolic Pathways of Cocaine and its Stereoisomers

The biotransformation of cocaine isomers is primarily governed by two major types of enzymatic reactions: hydrolysis and oxidation. These pathways are responsible for converting the parent drug into various metabolites, which can then be more easily excreted from the body. The specific route and rate of metabolism are highly dependent on the stereochemistry of the molecule.

Cocaine metabolism proceeds along several routes. The primary hydrolytic pathways involve the cleavage of the ester linkages, while oxidative pathways primarily target the tropane (B1204802) ring's nitrogen atom.

Hydrolytic Pathways : These reactions are catalyzed by carboxylesterases found in the liver and plasma. nih.gov Hydrolysis of the methyl ester group on cocaine produces benzoylecgonine, while cleavage of the benzoyl ester group yields ecgonine methyl ester. nih.gov Both of these can be further hydrolyzed to ecgonine. nih.gov Studies have shown that the rate of this enzymatic ester cleavage varies greatly among stereoisomers. For instance, (+)-cocaine is predominantly hydrolyzed by PMSF-sensitive carboxylesterases. nih.gov Another isomer, (-)-psi-cocaine, undergoes extremely rapid enzymatic ester cleavage, indicating a strong stereoselective preference by hepatic carboxylesterases. nih.gov In vivo, the enzymatic mechanism is the predominant means of forming benzoylecgonine. nih.gov

Oxidative Pathways : These biotransformations are primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. nih.gov A key oxidative reaction is N-demethylation, which converts cocaine into its active metabolite, norcocaine. nih.gov Further oxidation can lead to the formation of N-hydroxynorcocaine. nih.gov Research indicates that this N-oxidative pathway is also stereoselective. Studies in rat hepatocytes have shown that the natural (-)-cocaine isomer is primarily metabolized via N-oxidation, a pathway that can be inhibited by SKF-525A, a known CYP450 inhibitor. nih.gov This N-oxidative metabolism is associated with the formation of reactive metabolites that can bind to cellular proteins. nih.gov

The balance between these hydrolytic (inactivation) and oxidative (bioactivation) pathways is a key determinant of the compound's effects and toxicity, and this balance is significantly influenced by the drug's specific stereoisomeric form. nih.gov

Application of In Vitro Systems in Metabolic Research

In vitro models are fundamental to metabolic research as they allow for the controlled study of biotransformation pathways, enzyme kinetics, and metabolic stability in isolation from complex physiological systems. These systems are particularly valuable for comparing the metabolic profiles of different stereoisomers.

Primary hepatocytes and hepatic microsomes are considered gold-standard in vitro tools for metabolism studies. nih.gov Hepatocytes are intact liver cells that contain a full complement of both Phase I (e.g., CYP450s) and Phase II (conjugating) enzymes. nih.gov Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are enriched in CYP450 enzymes, making them ideal for studying oxidative metabolism. nih.gov

Studies utilizing these models have been crucial in demonstrating the stereoselective metabolism of cocaine isomers. In one key study, cultured rat hepatocytes and hepatic microsomes were used to compare the metabolic degradation of (-)-cocaine, (+)-cocaine, and (-)-psi-cocaine. nih.gov The results highlighted significant differences in their metabolic fates.

The table below summarizes the findings from in vitro studies on the primary metabolic pathways for different cocaine stereoisomers in rat hepatic models.

| Isomer | Primary In Vitro Metabolic Pathway | Enzyme System Implicated | Model System |

| (-)-Cocaine | N-oxidation nih.gov | Cytochrome P450 nih.gov | Rat Hepatocytes nih.gov |

| (+)-Cocaine | Hydrolysis (Ester Cleavage) nih.gov | Carboxylesterases nih.gov | Rat Hepatocytes nih.gov |

| (-)-psi-cocaine | Hydrolysis (Ester Cleavage) nih.gov | Carboxylesterases nih.gov | Rat Hepatocytes & Microsomes nih.gov |

These in vitro experiments demonstrated that while (-)-cocaine is preferentially directed towards the oxidative pathway, its isomers are more susceptible to rapid hydrolytic inactivation by carboxylesterases. nih.gov This stereoselective difference in metabolism likely explains the observed variations in the cytotoxicity of the isomers in hepatocyte cultures. nih.gov

Utilization of Animal Models in Metabolic Profiling

Animal models, particularly rodents like rats and mice, are widely used for the pharmacokinetic study of cocaine. nih.govnih.gov These studies involve administering the compound and then measuring its concentration, along with its metabolites, in biological fluids (e.g., plasma) and tissues (e.g., brain) over time. nih.govnih.gov

Pharmacokinetic studies with cocaine in rats have shown that it is rapidly distributed into the brain. nih.gov Such research has also been used to determine key parameters like bioavailability, which for cocaine was found to be approximately 71% after intraperitoneal administration and 19.2% after oral administration in one rat model. nih.gov

Furthermore, research using different inbred mouse strains has revealed that genetic factors can lead to significant inter-strain variability in the pharmacokinetics of cocaine and its metabolites, norcocaine and benzoylecgonine. nih.gov This highlights the influence of genetics on drug metabolism.

Advanced Analytical Techniques for Research Characterization

Chromatographic Separation Methods for Cocaine Stereoisomers

Chromatography is a cornerstone for the separation of complex chemical mixtures. For cocaine stereoisomers, specific high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods have been developed to achieve effective separation.

Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (HPLC)

Ion-pair reverse-phase HPLC is a powerful technique for separating the diastereomers of cocaine. scielo.org.za This method modifies the standard reverse-phase chromatography by adding an ion-pairing agent to the mobile phase. slideshare.net For the analysis of basic compounds like cocaine and its isomers, an anionic ion-pairing agent, such as an alkanesulfonate, is introduced to the acidic mobile phase. slideshare.netresearchgate.net This agent forms a neutral ion-pair with the protonated analyte, which can then be retained and separated on a nonpolar (C8 or C18) stationary phase. slideshare.netresearchgate.nethelixchrom.com

The separation of cocaine, pseudococaine (B1200434), allococaine, and allopseudococaine has been successfully demonstrated using this approach. scielo.org.zaresearchgate.net By carefully controlling the mobile phase composition, pH, and the concentration of the ion-pairing agent, the retention times of the isomers can be manipulated to achieve baseline separation. helixchrom.com

Table 1: Example of Ion-Pair Reverse-Phase HPLC Conditions for Cocaine Diastereomer Separation researchgate.netpsu.edu

| Parameter | Condition |

| Column | Octadecylsilyl-silica (C18) or Octylsilyl-silica (C8) |

| Mobile Phase | Acetonitrile/Aqueous Phosphate (B84403) Buffer (e.g., pH 3.0) |

| Ion-Pairing Agent | n-heptanesulfonate or hexanesulfonic acid |

| Detection | UV at 235 nm |

| Temperature | 45°C |

This table presents a generalized set of conditions. Specific retention times and resolution depend on the exact parameters and the specific mixture of isomers being analyzed.

Capillary Electrophoretic (CE) Methods

Capillary electrophoresis (CE) offers high separation efficiency and short analysis times, making it an attractive alternative to HPLC for isomer analysis. pensoft.netspiedigitallibrary.org In CE, charged molecules migrate in a buffer solution under the influence of an electric field. spiedigitallibrary.org For the separation of enantiomers, which have identical physical properties in a non-chiral environment, a chiral selector must be added to the background electrolyte. pensoft.net

Sulfated cyclodextrins have proven to be particularly effective chiral selectors for the separation of cocaine stereoisomers. researchgate.netnih.gov A method utilizing a phosphate buffer at pH 3 containing 1% sulfated cyclodextrin (B1172386) and 10% methanol (B129727) has been developed to separate cocaine stereoisomers. researchgate.netnih.govscribd.com The negatively charged cyclodextrin interacts differently with the various cationic isomers, leading to differential migration times and enabling their separation. researchgate.net This technique provides good reproducibility and is a straightforward application for resolving these complex isomers. nih.gov

Table 2: Capillary Electrophoresis Conditions for Cocaine Stereoisomer Separation researchgate.netnih.gov

| Parameter | Condition |

| Capillary | Uncoated Fused Silica |

| Background Electrolyte | 10 mmol L⁻¹ Phosphate Buffer |

| pH | 3.0 |

| Chiral Selector | 1% Sulfated Cyclodextrin |

| Organic Modifier | 10% Methanol |

| Detection | UV |

This table summarizes conditions from a developed method. The inclusion of an organic modifier like methanol can affect the separation selectivity. scribd.com

Spectroscopic and Hybrid Techniques in Isomer Analysis

While chromatography excels at separation, spectroscopy provides detailed structural information. The combination of these techniques in hybrid methods offers a powerful approach to both separate and definitively identify specific isomers like (R)-allococaine.

Nuclear Magnetic Resonance (NMR) for Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the configuration and conformation of cocaine isomers. researchgate.netresearchgate.net The precise three-dimensional arrangement of atoms and functional groups in each isomer, such as the benzoyloxy and methoxycarbonyl groups on the tropane (B1204802) ring, results in a unique set of chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net

The configurations of (±)-allococaine and (±)-allopseudococaine were first determined unambiguously using NMR spectroscopy. researchgate.net Analysis of vicinal, geminal, and long-range coupling constants in the spectra strongly indicates a chair conformation for the piperidine (B6355638) ring in all four diastereomers, including allococaine. researchgate.net By comparing the ¹H and ¹³C chemical shift data between the isomers, researchers can deduce the relative stereochemistry of the substituents. researchgate.net Quantum mechanical calculations of NMR parameters, when compared with experimental data, further aid in the correct stereochemical assignment. nih.gov

Table 3: Selected ¹³C NMR Chemical Shift Data (Illustrative)

| Isomer | C2 (ppm) | C3 (ppm) |

| Cocaine | 51.4 | 64.8 |

| Pseudococaine | 52.8 | 67.0 |

| Allococaine | 50.1 | 64.8 |

| Allopseudococaine | 52.6 | 66.7 |

Note: This data is illustrative and derived from literature sources discussing the isomers. Actual values can vary slightly based on solvent and experimental conditions. The key is the difference in shifts between isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like LC or GC, is a primary method for the identification and confirmation of chemical compounds. spectroscopyonline.comshimadzu.com While GC-MS is a widely used technique in forensic labs, it may not distinguish between enantiomers like l-cocaine and d-cocaine without chiral chromatography. spectroscopyonline.com LC-MS, however, has gained prominence as it often does not require the derivatization of analytes needed for GC analysis and can handle a wider range of compounds. shimadzu.comlcms.cz

For isomer analysis, the chromatograph (GC or LC) separates the compounds based on their physical properties and interactions with the column. The separated isomers then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio is measured. spectroscopyonline.com While stereoisomers have the same mass and will produce identical mass spectra under standard electron ionization, their different retention times from the chromatography step allow for their distinction. researchgate.net

Techniques like desorption electrospray ionization-mass spectrometry (DESI-MS) offer rapid analysis with minimal sample preparation. researchgate.net For complex biological samples, LC-MS/MS methods provide high sensitivity and selectivity for quantifying cocaine and its metabolites, though they can be time-consuming. nih.gov The development of methods like differential mobility spectrometry–tandem mass spectrometry (DMS–MS-MS) aims to provide rapid analysis without the need for extensive chromatographic separation. nih.gov

Table 4: Mass Spectrometry Parameters for Cocaine Analysis

| Parameter | Detail |

| Technique | GC-MS or LC-MS/MS |

| Ionization Mode | Electron Ionization (EI) for GC; Electrospray (ESI) for LC |

| Analysis Mode | Full Scan or Selected Ion Monitoring (SIM) |

| Key Ions (m/z) | Cocaine (parent ion): 304 [M+H]⁺; Major fragments: 182, 150, 105, 82, 77 |

This table provides general parameters. The choice of technique and specific settings depends on the analytical goals, such as qualitative identification or quantitative analysis in a specific matrix.

Academic Significance and Research Applications

Role of Stereochemistry in Understanding Drug Action Mechanisms

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical concept in pharmacology and drug design. patsnap.com Biological systems, such as receptors and enzymes, are inherently chiral, meaning they can distinguish between different stereoisomers of a drug molecule. This interaction is often compared to a lock and key, where only a molecule with a specific spatial configuration (the key) can fit and interact with the chiral biological target (the lock). patsnap.com Consequently, enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological activities, metabolic pathways, and toxicities. nih.govwashington.eduslideshare.net One enantiomer might produce the desired therapeutic effect, while the other could be inactive or even cause adverse effects. patsnap.comnih.gov

The cocaine molecule serves as a classic example of the importance of stereochemistry in drug action. Cocaine has four chiral carbon atoms, which results in eight possible stable stereoisomers. scielo.org.za These are categorized into four pairs of enantiomers: cocaine, pseudococaine (B1200434), allococaine, and allopseudococaine. scielo.org.za The primary mechanism of cocaine's stimulant effect is the inhibition of the dopamine (B1211576) transporter (DAT), a protein that regulates dopamine levels in the brain. scielo.org.za This action is highly stereoselective. scielo.org.za Naturally occurring (-)-cocaine (also known as R-cocaine) is a potent central nervous system stimulant because it has a high affinity for the DAT. scielo.org.za In contrast, its stereoisomers, including (+)-cocaine and the various forms of allococaine and pseudococaine, generally show significantly less activity at the dopamine transporter.

Studying these less active isomers, such as (R)-Allococaine, is vital for understanding the specific structural requirements for a molecule to bind to and inhibit the DAT. By comparing the binding affinities and potencies of the full spectrum of isomers, researchers can develop a detailed three-dimensional model of the pharmacophore—the precise arrangement of molecular features necessary for biological activity. This knowledge helps to elucidate the forces governing the drug-receptor interaction and is fundamental to designing new therapeutic agents with improved efficacy and selectivity, and potentially reduced side effects.

This compound as a Pharmacological Research Probe

Due to its unique stereochemistry and reduced biological activity compared to (-)-cocaine, this compound serves as an invaluable tool in pharmacological research. It is frequently synthesized along with other cocaine analogues to conduct detailed structure-activity relationship (SAR) studies. These studies systematically investigate how changes in the three-dimensional structure of a molecule affect its interaction with biological targets like the monoamine transporters—dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).

By using this compound as a reference compound or a negative control, scientists can parse out the specific structural features of the tropane (B1204802) skeleton that are essential for high-affinity binding to the DAT. For instance, research has shown that while the 2β-carbomethoxy group was once thought to be critical for hydrogen bonding, electrostatic interactions are now understood to be the primary mode of interaction with the dopamine transporter. wikipedia.org Comparing the significantly lower binding affinity of this compound to that of (-)-cocaine helps to confirm the optimal spatial orientation required for these interactions. The significant differences in potency among the isomers underscore the high degree of stereoselectivity of the dopamine transporter binding site.

Below is a table compiling data on the inhibitory concentration (IC50) for various cocaine stereoisomers, illustrating their differential effects on blocking dopamine reuptake. A lower IC50 value indicates a higher binding affinity and greater potency.

| Stereoisomer | S. Singh's Assignation | IC50 (nM) [³H]WIN 35,428 Inhibition |

| (R)-Cocaine | 102 | 172 |

| (R)-Pseudococaine | 172 | 15,800 |

| This compound | 173 | 6,160 |

| (R)-Allopseudococaine | 174 | 28,500 |

| (S)-Cocaine | 175 | 15,800 |

| (S)-Pseudococaine | 176 | 22,500 |

| (S)-Allococaine | 177 | 9,820 |

| (S)-Allopseudococaine | 178 | 67,700 |

| Data sourced from S. Singh (2000) as cited in Wikipedia's List of cocaine analogues. wikipedia.org |

This data clearly demonstrates that (R)-cocaine is significantly more potent at the dopamine transporter than its diastereomers, including this compound. wikipedia.org Such comparative data is crucial for refining computational models of transporter binding sites and guiding the synthesis of novel compounds for research or therapeutic purposes.

Contributions to Forensic Science and Chiral Analysis in Research

In forensic chemistry, the precise identification of controlled substances is paramount. forensicsciencesimplified.org Chiral analysis, the separation and quantification of enantiomers and diastereomers, has become an increasingly important tool in this field. nih.govresearchgate.net The enantiomeric composition of a drug sample can provide valuable intelligence, such as distinguishing between legal and illicit drug consumption, identifying the synthetic route used in a clandestine laboratory, or linking different drug seizures to a common source. nih.govresearchgate.net Since many illicit synthesis procedures are not enantioselective, they often result in racemic mixtures, whereas pharmaceutical preparations may contain a single enantiomer. researchgate.netresearchgate.net

The analysis of cocaine isomers, including this compound, is a key aspect of forensic drug profiling. researchgate.netmdma.ch The presence of diastereomers like allococaine or pseudococaine in a seized sample can indicate the starting materials used or the specific chemical processes employed during its illicit manufacture. nih.gov Therefore, forensic laboratories require robust analytical methods capable of separating and unequivocally identifying all of cocaine's stereoisomers. mdma.ch

A variety of analytical techniques have been developed and are used for the chiral separation and differentiation of the cocaine diastereoisomers. These methods are essential for providing detailed chemical profiles of confiscated drug samples, which can be presented as evidence in legal proceedings. mdma.ch

| Analytical Technique | Application in Cocaine Isomer Analysis |

| High-Performance Liquid Chromatography (HPLC) | Considered the best chromatographic technique for resolving all four cocaine diastereoisomers. researchgate.netmdma.ch Chiral stationary phases or chiral mobile phase additives can be used for enantiomeric separation. researchgate.net |

| Gas Chromatography (GC) | Can be used for separation, often coupled with a mass spectrometer (GC-MS). mdma.ch However, cocaine diastereoisomers can undergo thermal degradation, which may compromise resolution. mdma.ch Chiral derivatization is often required for enantioseparation. researchgate.netresearchgate.net |

| Capillary Electrophoresis (CE) | An effective method for separating cocaine and its stereoisomers, often using cyclodextrins as chiral selectors. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides unambiguous identification of the diastereomeric form (e.g., cocaine vs. allococaine) by analyzing the distinct chemical shifts and coupling constants of each isomer. mdma.ch |

| Infrared (IR) Spectroscopy | Can unequivocally identify the racemic cocaine diastereoisomer and can also be used to assign the enantiomeric form. mdma.ch |

| Microcrystalline Tests | A rapid and selective technique where specific reagents (e.g., gold chloride) produce characteristic crystalline precipitates with different isomers. Cocaine is the only diastereoisomer to give a crystalline precipitate with the gold reagent. mdma.ch |

The application of these techniques allows forensic chemists to move beyond simple identification of a substance as "cocaine" and provide a much more detailed and informative analysis of the sample's stereochemical composition. mdma.ch

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing (R)-Allococaine with stereochemical precision?

- Methodological Answer : Synthesis of this compound requires careful control of stereochemistry due to its structural similarity to cocaine. Use a validated protocol for esterification and benzoylation of the tropane alkaloid backbone, followed by chiral resolution (e.g., chiral HPLC or enzymatic catalysis) to isolate the (R)-enantiomer . Characterization should include nuclear magnetic resonance (NMR) for stereochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography to resolve spatial configuration . Purity must exceed 98% (via HPLC) to minimize confounding variables in pharmacological assays .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

- Methodological Answer : Adhere to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity . Document experimental conditions rigorously: solvent systems, temperature, and pH for in vitro assays; dosage, administration routes, and animal models for in vivo studies. Use internal standards (e.g., deuterated analogs) in LC-MS/MS analyses to normalize variability . Share raw datasets and analytical codes (e.g., R scripts) in supplementary materials to enable independent verification .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological mechanisms of this compound?

- Methodological Answer : Discrepancies in receptor affinity or metabolic stability may arise from differences in assay conditions (e.g., buffer composition, cell lines). Conduct systematic cross-laboratory comparisons using standardized protocols (e.g., NIH guidelines for dopamine transporter binding assays) . Apply meta-analysis frameworks to aggregate data from heterogeneous studies, weighting results by sample size and methodological rigor . Validate hypotheses via orthogonal methods: combine electrophysiology (patch-clamp) with behavioral assays in knockout models to confirm target engagement .

Q. How can computational modeling improve the design of this compound analogs with reduced neurotoxicity?

- Methodological Answer : Use molecular dynamics (MD) simulations to map interactions between this compound and monoamine transporters (e.g., DAT, SERT). Identify critical binding residues via free-energy perturbation (FEP) calculations . Prioritize analogs with predicted lower blood-brain barrier permeability (via QSAR models) to mitigate CNS toxicity. Validate in silico predictions with in vitro cytotoxicity assays (e.g., MTT tests on neuronal cell lines) and in vivo microdialysis for neurotransmitter release profiling .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability in multi-center studies . For skewed datasets (e.g., behavioral toxicity scores), apply non-parametric tests (Mann-Whitney U) or log-transformations. Pre-register analysis plans to reduce post hoc bias .

Data Integrity and Reporting Standards

Q. How should researchers document synthetic procedures to meet journal reproducibility criteria?

- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines: report reaction stoichiometry, catalyst loadings, and purification methods (e.g., column chromatography gradients) in the main text . Include NMR spectra (¹H, ¹³C, 2D-COSY) and chromatograms (HPLC, GC) in supplementary materials. For novel intermediates, provide elemental analysis data (C, H, N) .

Q. What frameworks ensure ethical and rigorous animal testing in this compound neuropharmacology research?

- Methodological Answer : Align with ARRIVE 2.0 guidelines for preclinical studies: justify sample sizes via power analysis, detail anesthesia/euthanasia protocols, and report attrition rates . Use blinded scoring for behavioral outcomes (e.g., locomotor activity assays) to minimize observer bias. Include negative controls (e.g., saline-treated cohorts) and positive controls (e.g., cocaine) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.